Thiazolo[5,4-b]pyridine-2(1H)-thione
Overview
Description
Thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound . It belongs to the class of triazolopyridine .
Synthesis Analysis
Thiazolo[5,4-b]pyridine derivatives have been synthesized in several steps from commercially available substances . For example, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps . Another synthesis involved a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
The molecular structure of this compound derivatives was established via elemental analysis and spectral data . FT-IR spectroscopy was performed for the vibrational spectral analysis .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of N-fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound derivatives were analyzed using various techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
A Novel Route to Tricyclic Heteroaromatics
The synthesis of novel Thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives showcases a creative approach in the realm of heterocyclic chemistry. Through a one-pot reaction catalyzed by scandium(III) triflate, researchers have developed a method to create tricyclic heteroaromatic compounds, expanding the toolkit for synthesizing complex molecular architectures (Huang et al., 2014).
Biological Activities
Anticancer Potential
Thiazolo[4,5-b]pyridine-2(3H)-one derivatives, obtained through a [3+3]-cyclization process, have demonstrated moderate inhibitory activity against certain cancer cell lines. This suggests a promising avenue for the development of new anticancer agents. The exploration of structure-activity relationships within these compounds is crucial for advancing therapeutic research (Lozynskyi et al., 2018).
Antimicrobial and Anti-inflammatory Activities
Development of Antimicrobial Agents
The synthesis and evaluation of new thiazolo[4,5-b]pyridine derivatives for their antimicrobial effects highlight their potential as the basis for novel antimicrobial treatments. These studies not only contribute to our understanding of the antimicrobial properties of thiazolo[5,4-b]pyridine derivatives but also encourage further research into their potential applications in combating microbial resistance (Abdelrazek et al., 2019).
Exploring Anti-inflammatory Properties
The investigation of thiazolo[3,2-b][1,2,4]triazole derivatives bearing a pyridin-3/4-yl moiety for their anti-inflammatory activity uncovers valuable insights into the therapeutic potential of these compounds. Such studies are integral to the development of new anti-inflammatory drugs, providing a foundation for future pharmacological advancements (Toma et al., 2017).
Mechanism of Action
Biochemical Pathways
The compound’s impact extends beyond PI3K. It modulates various pathways, such as:
- NF-kappaB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : Thiazolo[5,4-b]pyridine-2(1H)-thione may influence NF-kappaB activation through phosphorylation .
Result of Action
The compound’s action leads to:
- Antitumor Activity : this compound demonstrates promising anticancer efficacy, particularly against breast cancer cell lines . Its potency rivals that of standard drugs like doxorubicin.
Action Environment
Environmental factors play a crucial role:
Future Directions
Thiazolo[5,4-b]pyridine derivatives have shown promising results in overcoming imatinib resistance . The structure-activity relationship (SAR) studies led to the identification of a potent c-KIT inhibitor . This suggests potential future directions in the development of novel inhibitors to overcome drug resistance.
properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYIAHCBUYCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381998 | |
Record name | [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57135-09-8 | |
Record name | [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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